11-Hydroxy-1-isomangostin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Hydroxy-1-isomangostin involves the extraction of xanthones from the dried fruit hull of Garcinia mangostana. The process typically includes solvent extraction followed by chromatographic separation techniques . High-performance liquid chromatography (HPLC) with water-acetonitrile gradient elution and diode-array detection is commonly used to isolate and purify the compound .
Industrial Production Methods: Industrial production of this compound is primarily based on large-scale extraction from mangosteen fruit hulls. The process involves drying the fruit hulls, followed by solvent extraction using solvents like chloroform, dichloromethane, or ethyl acetate . The extract is then subjected to chromatographic techniques to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 11-Hydroxy-1-isomangostin undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
11-Hydroxy-1-isomangostin has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 11-Hydroxy-1-isomangostin involves multiple molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Comparison with Similar Compounds
- α-Mangostin
- β-Mangostin
- γ-Mangostin
- Garcinone C
- Garcinone D
- Garcinone E
- 8-Deoxygartanin
- Gartanin
- Demethylcalabaxanthone
Comparison: 11-Hydroxy-1-isomangostin is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities . Compared to α-mangostin and β-mangostin, it has shown higher selectivity and potency in certain biological assays . Its unique structure also allows for different interactions with molecular targets, making it a valuable compound for therapeutic research .
Properties
CAS No. |
164365-71-3 |
---|---|
Molecular Formula |
C24H26O7 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
3,5,9-trihydroxy-10-methoxy-2,2-dimethyl-11-(3-methylbut-2-enyl)-3,4-dihydropyrano[2,3-a]xanthen-12-one |
InChI |
InChI=1S/C24H26O7/c1-11(2)6-7-12-19-16(10-15(26)22(12)29-5)30-17-9-14(25)13-8-18(27)24(3,4)31-23(13)20(17)21(19)28/h6,9-10,18,25-27H,7-8H2,1-5H3 |
InChI Key |
YHXWPTCZEWMDBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C(=CC2=C1C(=O)C3=C(O2)C=C(C4=C3OC(C(C4)O)(C)C)O)O)OC)C |
Origin of Product |
United States |
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